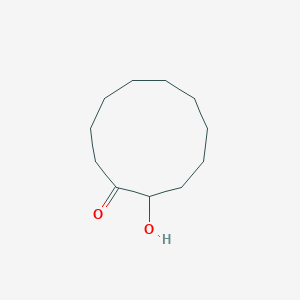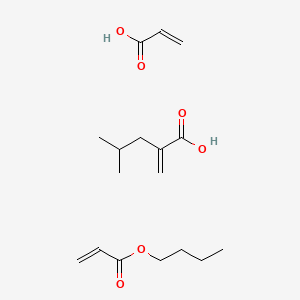
3,4,4-Trichloro-2-nitrobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trichloro-2-nitrobut-3-enoic acid is a chemical compound characterized by the presence of three chlorine atoms, a nitro group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trichloro-2-nitrobut-3-enoic acid typically involves the chlorination of a suitable precursor followed by nitration and subsequent oxidation. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-Trichloro-2-nitrobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,4,4-Trichloro-2-nitrobut-3-enoic acid has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4,4-Trichloro-2-nitrobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can engage in electrophilic interactions. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4,4-Trichloro-2-nitrobutanoic acid: Similar structure but lacks the double bond.
2,4,4-Trichloro-3-nitrobut-3-enoic acid: Similar structure but with different positioning of the nitro group.
3,4,4-Trichloro-2-nitrobut-2-enoic acid: Similar structure but with different positioning of the double bond.
Propiedades
Número CAS |
55108-38-8 |
|---|---|
Fórmula molecular |
C4H2Cl3NO4 |
Peso molecular |
234.42 g/mol |
Nombre IUPAC |
3,4,4-trichloro-2-nitrobut-3-enoic acid |
InChI |
InChI=1S/C4H2Cl3NO4/c5-1(3(6)7)2(4(9)10)8(11)12/h2H,(H,9,10) |
Clave InChI |
QSJYGHMBSMVVJR-UHFFFAOYSA-N |
SMILES canónico |
C(C(=C(Cl)Cl)Cl)(C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


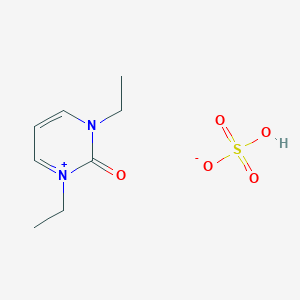
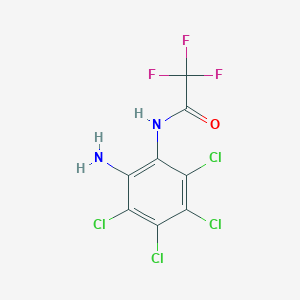

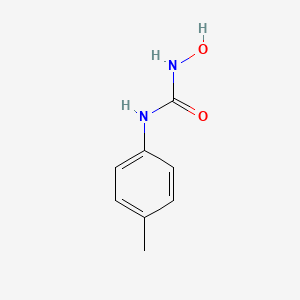
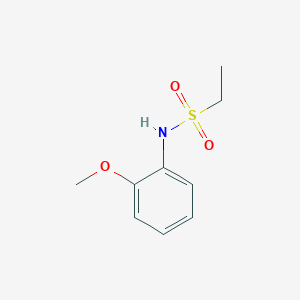

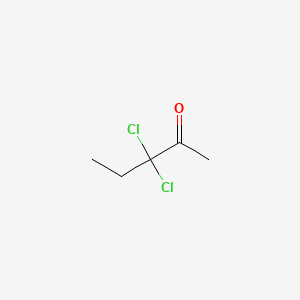
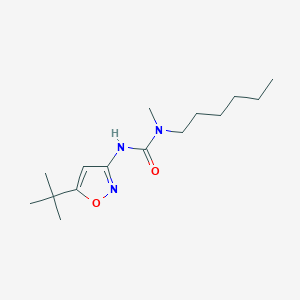
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)

